Cas no 52147-67-8 (methyl 2-methanesulfinylacetate)

Methyl 2-methanesulfinylacetate is a versatile sulfinyl-containing ester with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include its role as a chiral building block in asymmetric synthesis, owing to the sulfinyl group's ability to induce stereoselectivity. The compound's reactivity allows for efficient transformations, such as nucleophilic additions and cyclizations, making it valuable in constructing complex molecular frameworks. Its stability under mild conditions ensures ease of handling in synthetic workflows. Additionally, the methoxycarbonyl group enhances solubility in common organic solvents, facilitating its use in diverse reaction conditions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules.
methyl 2-methanesulfinylacetate structure
52147-67-8 structure
Product Name:methyl 2-methanesulfinylacetate
CAS No:52147-67-8
MF:C4H8O3S
MW:136.169520378113
CID:376449
PubChem ID:104097
Update Time:2025-10-29

methyl 2-methanesulfinylacetate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-(methylsulfinyl)-, methyl ester
    • methyl 2-methylsulfinylacetate
    • methyl (methylsulfinyl)acetate
    • Methyl (methylsulphinyl)acetate
    • methyl [(R)-methylsulfinyl]acetate
    • Methyl (methanesulfinyl)acetate
    • NS00059793
    • DWNQOKWDJKLVEW-UHFFFAOYSA-N
    • METHYL (METHYLSULFINYL)ACETATE,80% TECH.
    • Methyl(methylsulfinyl)acetate,80% tech.
    • DTXSID50966506
    • SCHEMBL2930861
    • CS-0231490
    • Acetic acid, (methylsulfinyl)-, methyl ester
    • CCA14767
    • methyl2-methanesulfinylacetate
    • EINECS 257-691-9
    • EN300-108513
    • methyl 2-methanesulfinylacetate
    • 52147-67-8
    • AKOS009158497
    • MDL: MFCD00002092
    • Inchi: 1S/C4H8O3S/c1-7-4(5)3-8(2)6/h3H2,1-2H3
    • InChI Key: DWNQOKWDJKLVEW-UHFFFAOYSA-N
    • SMILES: S(C)(CC(=O)OC)=O

Computed Properties

  • Exact Mass: 136.01944
  • Monoisotopic Mass: 136.019415
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.6
  • XLogP3: -0.6

Experimental Properties

  • Density: 1.266
  • Boiling Point: 265.1°Cat760mmHg
  • Flash Point: 124.6°C
  • Refractive Index: 1.492
  • PSA: 43.37

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Additional information on methyl 2-methanesulfinylacetate

Methyl 2-Methanesulfinylacetate: A Comprehensive Overview

Methyl 2-methanesulfinylacetate, also known by its CAS registry number CAS No. 52147-67-8, is a compound of significant interest in various scientific and industrial applications. This compound has been the subject of extensive research, particularly in the fields of organic chemistry, pharmacology, and materials science. Its unique chemical structure and properties make it a valuable component in the synthesis of advanced materials and bioactive compounds.

The molecular structure of methyl 2-methanesulfinylacetate consists of a methanesulfinyl group attached to an acetate moiety, with a methyl ester group completing the molecule. This configuration imparts distinctive reactivity and stability to the compound, enabling its use in a wide range of chemical reactions. Recent studies have highlighted its potential as an intermediate in the synthesis of sulfonamide derivatives, which are widely used in pharmaceuticals and agrochemicals.

One of the most notable applications of methyl 2-methanesulfinylacetate is in the field of pest control. Research published in leading entomological journals has demonstrated its effectiveness as a biopesticide, particularly against agricultural pests such as aphids and whiteflies. The compound's ability to disrupt insect hormonal systems without causing harm to non-target species has positioned it as a promising alternative to conventional chemical pesticides.

In addition to its pesticidal properties, methyl 2-methanesulfinylacetate has shown potential in the development of novel therapeutic agents. Recent findings from pharmacological studies suggest that it may play a role in modulating cellular signaling pathways associated with inflammation and oxidative stress. This opens up new avenues for its application in the treatment of chronic diseases such as arthritis and neurodegenerative disorders.

The synthesis of methyl 2-methanesulfinylacetate involves a multi-step process that typically begins with the oxidation of methanesulfonamide derivatives. Advances in catalytic techniques have significantly improved the efficiency and scalability of this synthesis, making it more accessible for industrial applications. Researchers are also exploring green chemistry approaches to minimize waste and reduce environmental impact during production.

From an environmental perspective, understanding the fate and behavior of methyl 2-methanesulfinylacetate in natural ecosystems is crucial for ensuring sustainable use. Studies conducted under controlled laboratory conditions have shown that the compound undergoes rapid degradation under aerobic conditions, reducing its persistence in soil and water systems. However, further research is needed to assess its long-term effects on aquatic organisms and soil microbiota.

In conclusion, methyl 2-methanesulfinylacetate (CAS No. 52147-67-8) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in modern chemical innovation. As research continues to uncover new potentials for this compound, its role in shaping future technologies and therapies is likely to expand significantly.

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